N-Phenylcyclooctanimine
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Overview
Description
N-Phenylcyclooctanimine is a chemical compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond This compound features a phenyl group attached to the nitrogen atom and a cyclooctane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylcyclooctanimine typically involves the reaction of cyclooctanone with aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is then isolated and purified. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts. The reaction is usually carried out at room temperature, and the product is obtained through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
N-Phenylcyclooctanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in N-Phenylcyclooctanamine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of N-Phenylcyclooctanamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-Phenylcyclooctanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Phenylcyclooctanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylcyclohexanimine: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
N-Phenylcyclopentanimine: Features a cyclopentane ring.
N-Phenylcyclododecanimine: Contains a cyclododecane ring.
Uniqueness
N-Phenylcyclooctanimine is unique due to its eight-membered ring structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and stability.
Properties
CAS No. |
13683-44-8 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-phenylcyclooctanimine |
InChI |
InChI=1S/C14H19N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h4,7-8,11-12H,1-3,5-6,9-10H2 |
InChI Key |
VSAHRMKWOJGAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NC2=CC=CC=C2)CCC1 |
Origin of Product |
United States |
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